2,2,5-trimethyl-3H-1-benzofuran
Description
Properties
CAS No. |
30590-59-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,2,5-trimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)7-11(2,3)12-10/h4-6H,7H2,1-3H3 |
InChI Key |
QAJUPXPUAYVJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-trimethyl-3H-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(iodoethynyl)aryl esters using a gold(I) complex catalyst. This method involves a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .
Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This reaction is mediated by (diacetoxyiodo)benzene in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and iodine-induced cyclization are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as (diacetoxyiodo)benzene are commonly used for oxidative cyclization.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts can be employed for reduction reactions.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
2,2,5-Trimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,5-trimethyl-3H-1-benzofuran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Differences
Comparison with 3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran
A structurally related compound, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (), shares a partially saturated furan ring (dihydrofuran) but differs significantly in substitution patterns and aromaticity:
Key Observations :
- Aromaticity vs. Saturation: The aromatic benzofuran core in this compound confers greater thermal stability and electronic delocalization compared to the non-aromatic dihydrofuran analog.
- Substituent Effects : Methyl groups in the benzofuran derivative likely enhance lipophilicity and steric hindrance, whereas bromine and phenyl groups in the dihydrofuran compound introduce halogen bonding (Br⋯Br interactions) and π-stacking capabilities .
Reactivity and Functionalization
- Electrophilic Substitution : The electron-rich aromatic benzofuran system in this compound is more reactive toward electrophilic aromatic substitution (e.g., nitration, sulfonation) compared to the saturated dihydrofuran analog, which lacks aromatic π-electrons.
- Halogen Interactions : The bromine substituents in 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran enable halogen bonding, a feature absent in the methyl-substituted benzofuran. This property is critical in crystal engineering and supramolecular chemistry .
Physicochemical Properties
- Melting Points : Methyl groups typically lower melting points due to reduced symmetry and weaker intermolecular forces. In contrast, bromine and phenyl groups in the dihydrofuran analog contribute to higher melting points via halogen and π-interactions .
- Solubility: The lipophilic methyl groups may improve solubility in non-polar solvents, whereas bromine substituents increase polarity and solubility in halogen-friendly solvents (e.g., dichloromethane).
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